molecular formula C8H11N3 B1348334 N-o-tolyl-guanidine CAS No. 37557-40-7

N-o-tolyl-guanidine

Cat. No. B1348334
CAS RN: 37557-40-7
M. Wt: 149.19 g/mol
InChI Key: VVFVRTNNLLZXAL-UHFFFAOYSA-N
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Scientific Research Applications

Biological Activities and Therapeutic Applications

Guanidine derivatives are recognized for their significant biological activities and therapeutic potential across various domains. Research highlights the development of guanidine-containing compounds for potential use as central nervous system agents, anti-inflammatory, anti-diabetic, and chemotherapeutic agents, as well as ingredients in cosmetics. These compounds, including guanidinoglycosides, have demonstrated notable efficacy in inhibiting HIV replication, showcasing their potential in antiviral therapy. The synthesis techniques and applications of guanidines in biological contexts have been extensively reviewed, underscoring their importance in drug discovery and development processes (Sączewski & Balewski, 2013); (Baker et al., 2000).

Coordination Chemistry and Catalysis

Guanidine compounds play a crucial role in coordination chemistry, serving as neutral, N-based donor ligands. Their applications in catalysis have been increasingly explored, with research demonstrating their potential in various catalytic processes across the periodic table. The versatility and sophisticated substitution patterns of these compounds address specific challenges in chemical synthesis and catalysis (Coles, 2006).

Material Science Applications

In material science, guanidine derivatives, particularly those with antibacterial properties, have been investigated for their potential in creating novel materials with health and safety applications. For instance, poly(N-vinylguanidine) has shown promising catalytic and bactericidal properties, indicating its utility in chemical and biological defense as well as in clinical and industrial disinfection processes (Bromberg & Hatton, 2007).

Gene Delivery Systems

Guanidine-based polymeric systems have been developed for intranuclear gene delivery, showcasing enhanced transfection efficiency and minimized cytotoxicity. These novel carriers, designed with guanidinylated and disulfide linkages, demonstrate superior DNA binding and cellular uptake capabilities, potentially revolutionizing non-viral gene therapy approaches (Yu et al., 2016).

properties

IUPAC Name

2-(2-methylphenyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c1-6-4-2-3-5-7(6)11-8(9)10/h2-5H,1H3,(H4,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVFVRTNNLLZXAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10328323
Record name N-o-tolyl-guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10328323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-o-tolyl-guanidine

CAS RN

37557-40-7
Record name N-o-tolyl-guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10328323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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